N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a fluorophenyl group, a pyridine ring, and a thienopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-FLUOROPHENYL)-6-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- 2-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a fluorophenyl group and a thienopyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16FN3O2S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-6-oxo-4-pyridin-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H16FN3O2S/c1-11-17-15(12-3-2-8-22-10-12)9-16(25)24-20(17)27-18(11)19(26)23-14-6-4-13(21)5-7-14/h2-8,10,15H,9H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
MABILELETHAOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.